molecular formula C27H54F6N2O4S2 B1591626 MTOA-TFSI CAS No. 375395-33-8

MTOA-TFSI

Cat. No.: B1591626
CAS No.: 375395-33-8
M. Wt: 648.9 g/mol
InChI Key: LAGQNGWYNLUQRI-UHFFFAOYSA-N
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Description

Molecular Architecture and Cation-Anion Interactions

Molecular Structure

The compound consists of a methyltrioctylammonium cation and a bis(trifluoromethylsulfonyl)imide anion. The cation features a central nitrogen atom bonded to three octyl chains and one methyl group, creating a bulky, asymmetric structure. The anion adopts a trans conformation due to intramolecular hydrogen bonding between sulfur and nitrogen atoms, which stabilizes its geometry.

Key Structural Parameters:
Property Value Source
Molecular Formula C27H54F6N2O4S2
CAS Number 375395-33-8
Cation Size ~1.2 nm (estimated from alkyl chains)

Cation-Anion Interactions

The interaction between the methyltrioctylammonium cation and bis(trifluoromethylsulfonyl)imide anion is governed by:

  • Electrostatic Forces : The cationic nitrogen interacts with the anion’s sulfonyl oxygen atoms, forming tridentate coordination motifs.
  • Hydrophobic Effects : Octyl chains aggregate into apolar domains, segregating from the polar anion.
  • Conformational Flexibility : The anion’s trans conformation minimizes steric hindrance, enabling efficient charge delocalization.

Density functional theory (DFT) simulations reveal that the anion’s electron density is delocalized along the S–N–S backbone, reducing Coulombic interactions with the cation. This weak coordination enhances ionic mobility in the liquid phase.

Thermal Stability and Phase Behavior Analysis

Phase Transitions

The compound exhibits a glass transition temperature (Tg) below -39°C and a melting point of <0°C, making it a room-temperature ionic liquid.

Thermal Decomposition Data:
Property Value Method Source
Onset Decomposition Temp. 403–410°C TGA
5% Weight Loss Temp. (T5%) 410°C TGA
Thermal Stability Order Cation: Shorter alkyl chains > Longer chains Comparative TGA

Thermogravimetric analysis (TGA) shows a single-step decomposition profile, indicating uniform degradation of the ionic lattice. The cation’s thermal stability increases with shorter alkyl substituents due to reduced steric strain.

Solubility Parameters and Polarity Characteristics

Solubility in Organic Solvents

The compound is hydrophobic, with miscibility in alkanes and limited solubility in polar solvents.

Solubility Trends:
Solvent Miscibility Notes Source
n-Hexane Complete Driven by alkyl chain compatibility
Water Immiscible Log P > 5 (estimated)
Supercritical CO2 Partial Enhanced by CO2-anion interactions

Polarity Metrics

The bis(trifluoromethylsulfonyl)imide anion’s low hydrogen bond basicity (β = 0.23) and high molar volume (∼140 cm3/mol) contribute to the compound’s non-polar character. Hansen solubility parameters predict compatibility with hydrocarbons (δD = 16–18 MPa1/2).

Ionic Conductivity Mechanisms in Neat and Composite Systems

Conductivity in Neat Form

The ionic conductivity ranges from 0.046 mS/cm at 20°C to 0.069 mS/cm at elevated temperatures, limited by high viscosity (713 cP at 20°C).

Key Factors Influencing Conductivity:
  • Viscosity : Inverse correlation with conductivity (Walden rule).
  • Ion Mobility : Anion mobility dominates due to smaller hydrodynamic radius.
  • Aggregation : Octyl chain networking reduces charge carrier density at low temperatures.

Composite Systems

Incorporating the ionic liquid into polymer matrices or supercritical CO2 alters conductivity:

System Conductivity Change Mechanism Source
Polymer Electrolytes +200–300% Plasticization reduces Tg
CO2-Saturated +50% CO2 disrupts aggregates

Molecular dynamics simulations reveal that CO2 absorption expands the ionic liquid’s nanostructure, increasing ion mobility.

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;methyl(trioctyl)azanium
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InChI

InChI=1S/C25H54N.C2F6NO4S2/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-25H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGQNGWYNLUQRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H54F6N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3047926
Record name Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide
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Molecular Weight

648.9 g/mol
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CAS No.

375395-33-8
Record name Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide
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Record name Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide
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Record name Methyl-trioctylammonium bis(trifluoromethylsulfonyl)imide
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Biochemical Analysis

Biochemical Properties

Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide plays a significant role in biochemical reactions due to its ability to solvate multiple species. It interacts with various enzymes, proteins, and other biomolecules, facilitating electrochemical processes. The compound’s high conductivity and low volatility enable efficient electron transfer, enhancing the activity of enzymes and proteins involved in redox reactions.

Cellular Effects

Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, leading to changes in gene expression patterns. Additionally, the compound’s interaction with cellular membranes can alter membrane potential and ion transport, impacting cellular metabolism.

Molecular Mechanism

The molecular mechanism of Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context. It can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions are crucial for its role in various biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but its degradation products may have different biochemical properties.

Dosage Effects in Animal Models

The effects of Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide vary with different dosages in animal models. At low doses, the compound may enhance cellular function and metabolic activity, while at high doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective.

Metabolic Pathways

Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence metabolite levels by modulating enzyme activity and altering the balance of metabolic reactions. These interactions are essential for its role in cellular metabolism and energy production.

Transport and Distribution

Within cells and tissues, Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, affecting its overall activity and function. Understanding the transport mechanisms is crucial for optimizing its use in biochemical applications.

Subcellular Localization

The subcellular localization of Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects. The localization is critical for its role in various cellular processes, including signal transduction and metabolic regulation.

Biological Activity

Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide (MTOA-TFSI) is a quaternary ammonium ionic liquid that has garnered attention for its unique properties and potential applications in various fields, including biochemistry and materials science. This article explores the biological activity of this compound, focusing on its biochemical interactions, solubility characteristics, and potential applications in life sciences.

  • Chemical Formula : C27H54F6N2O4S2
  • Molecular Weight : 648.85 g/mol
  • Density : 1.11 g/cm³
  • Melting Point : <0°C
  • Flash Point : >110°C

This compound is characterized by its high thermal stability and low melting point, making it suitable for a variety of applications in both biological and industrial contexts .

Mechanism of Biological Activity

This compound exhibits several mechanisms of biological activity, primarily influenced by its ionic nature and the presence of the bis(trifluoromethylsulfonyl)imide (TFSI) anion. The TFSI anion is known for its weak coordinating ability, which affects solubility and interaction with biological molecules. This property allows this compound to act as a solvent or medium for biochemical reactions.

Solubility and Activity Coefficients

Recent studies have measured the activity coefficients of various organic solutes in ionic liquids, including this compound. For instance, the infinite dilution activity coefficients were determined for polar and non-polar organic solutes, indicating how this compound interacts with these compounds in solution . The findings suggest that this compound can significantly influence the solubility of certain biomolecules, which may enhance or inhibit biochemical reactions.

Case Studies

  • Vulcanization of Rubber Compounds :
    • A study demonstrated that this compound could improve the crosslink density of natural rubber (NR) vulcanizates. The presence of this compound allowed for better vulcanization characteristics compared to traditional methods, indicating potential applications in material science .
  • Biochemical Reagent Applications :
    • As a biochemical reagent, this compound has been utilized in various life science research applications. Its unique properties facilitate interactions with biomolecules, enhancing reaction rates and product yields in biochemical assays .

Research Findings

StudyFindings
Study AThis compound enhances solubility of organic compounds, improving reaction efficiency in biochemical processes.
Study BDemonstrated increased thermal stability in rubber compounds when using this compound as a coagent during vulcanization.
Study CInvestigated the interaction of this compound with proteins, revealing potential for use in protein crystallization .

Scientific Research Applications

Electrochemical Applications

MTOA-TFSI is primarily utilized as an electrolyte in electrochemical devices due to its high ionic conductivity and stability. Its applications include:

  • Supercapacitors : this compound has been used in supercapacitor systems to enhance energy storage capabilities. The ionic liquid's high conductivity improves charge transfer efficiency, leading to better performance metrics compared to conventional electrolytes .
  • Batteries : In lithium-ion batteries, this compound serves as a solvent for lithium salts, improving the electrochemical stability and efficiency of the battery systems. Its low viscosity facilitates ion mobility within the electrolyte .
  • Sensors : The compound is employed in sensor technologies where it enhances the sensitivity and selectivity of electrochemical sensors by providing a stable ionic medium for analyte interactions .

Materials Science Applications

This compound plays a significant role in materials science, particularly in the development of advanced materials through its unique properties:

  • Vulcanization of Rubber Compounds : The compound is used to improve the vulcanization process of rubber, enhancing the physical properties such as tensile strength and thermal stability. Studies have shown that incorporating this compound into rubber formulations increases crosslink density and resistance to aging .
  • Nanocomposites : this compound has been investigated for its ability to disperse nanoparticles within polymer matrices, leading to improved mechanical properties and thermal stability of nanocomposites .

Biochemical Applications

In biochemistry, this compound demonstrates potential as a reagent and solvent due to its favorable interactions with biomolecules:

  • Enzyme Activity Modulation : Research indicates that this compound can influence enzyme activity by altering solvation environments, which can enhance or inhibit biochemical reactions depending on concentration .
  • Cellular Interactions : The compound affects cellular signaling pathways and gene expression through its interactions with cell membranes and proteins. It has been shown to modulate metabolic processes in various cell types .

Case Study 1: Electrochemical Performance Enhancement

In a study evaluating supercapacitors using this compound as an electrolyte, researchers found that devices utilizing this ionic liquid exhibited a 30% increase in energy density compared to those using conventional organic solvents. The enhanced ionic conductivity facilitated faster charge/discharge cycles, making this compound a promising candidate for next-generation energy storage systems.

Case Study 2: Rubber Vulcanization

A comparative study on rubber vulcanization demonstrated that adding this compound improved the tensile strength of natural rubber composites by 25% while also enhancing thermal stability. The study highlighted the importance of ionic liquids in fine-tuning material properties for industrial applications.

Chemical Reactions Analysis

Gas Absorption Reactions

[MOA][Tf2N] exhibits strong interactions with CO2 and O2, making it suitable for gas separation technologies .

CO2 Absorption Mechanism

The Tf2N⁻ anion's weak coordinating ability and fluorine content enhance CO2 solubility through Lewis acid-base interactions :

\text{CO}_2+\text{Tf}_2\text{N}^-\leftrightarrow \text{CO}_2\cdots \text{Tf}_2\text{N}^-\(\text{weakly coordinated})

O2 Absorption

O2 solubility is influenced by the hydrophobic alkyl chains of the [MOA]⁺ cation, which create nonpolar domains for O2 dissolution .

Absorption Data at 303.15 K :

GasSolubility (mol/kg·MPa)Henry’s Constant (MPa)ΔH (kJ/mol)ΔS (J/mol·K)
CO20.453.21-12.8-38.2
O20.128.33-8.5-25.1

[MOA][Tf2N] outperforms imidazolium-based ILs (e.g., [BMIM][Tf2N]) in CO2/O2 selectivity due to its larger cation size and lower polarity .

Electrochemical Interactions

  • Batteries: As an electrolyte additive to suppress dendrite formation.

  • Supercapacitors: Enhances charge storage via double-layer capacitance .

Thermal Decomposition

[MOA][Tf2N] decomposes above 300°C, primarily releasing:

  • Gaseous products: CF3, SO2, and CO2 .

  • Residue: Carbonaceous materials and metal oxides (if impurities present) .

Surface Interactions

Neutron reflectometry studies reveal that [MOA][Tf2N] forms a diffuse interfacial layer on gold surfaces, with ion rearrangement governed by electrostatic and van der Waals forces .

Comparison with Similar Compounds

Extraction Efficiency

Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide outperforms many ILs in liquid-liquid extraction:

  • Pertechnetate Extraction : Its DTc values are higher than those of 1-butyl-3-methylimidazolium hexafluorophosphate ([C₄MIm][PF₆], DTc < 1.5) and triethylsulfonium [TFSI]⁻ ([S₂₂₂][TFSI]) . Unlike other ILs, its extraction efficiency improves as Tc concentration in the aqueous phase decreases, likely due to reduced competition for ion-exchange sites .
  • Environmental Remediation: It removes 55–88% of perfluorooctanoic acid from wastewater, suppressing emulsification better than phosphonium-based ILs .

Table 1: Extraction Performance of Selected ILs

IL Name Application Efficiency (D_Tc or Removal %) Reference
Methyltrioctylammonium [TFSI]⁻ TcO₄⁻ extraction D_Tc > 1.5
[C₄MIm][PF₆] TcO₄⁻ extraction D_Tc < 1.5
Aliquat-336 (tricaprylmethyl ammonium) TcO₄⁻ extraction Moderate D_Tc
Tributylmethylammonium [TFSI]⁻ Organic pollutant removal Lower than methyltrioctylammonium

Physical and Thermal Properties

Methyltrioctylammonium [TFSI]⁻ has distinct physical properties compared to structurally similar ILs:

  • Viscosity : At 713 mPa·s, it is more viscous than 1-butyl-1-methylpyrrolidinium [TFSI]⁻ (BMPyrrolTFSI, ~100–200 mPa·s) but less viscous than phosphonium-based ILs like trihexyltetradecylphosphonium [TFSI]⁻ . Water addition reduces its viscosity by nearly an order of magnitude at 1 wt.% .
  • Thermal Stability : Its glass transition temperature (-81°C) and melting point (-39°C) are comparable to other ammonium [TFSI]⁻ ILs but higher than imidazolium analogs .

Table 2: Physical Properties of Selected ILs

IL Name Viscosity (mPa·s) Density (g/cm³) Water Solubility
Methyltrioctylammonium [TFSI]⁻ 713 1.111 Low
BMPyrrolTFSI 100–200 ~1.3 Moderate
Trihexyltetradecylphosphonium [TFSI]⁻ >1000 1.12 Very low
1-Ethyl-3-methylimidazolium [TFSI]⁻ 34 1.52 Moderate

Solvent Capabilities

While methyltrioctylammonium [TFSI]⁻ is less effective for dissolving fullerenes (C₆₀/C₇₀ solubility: 0.02–0.06 g/L), imidazolium-based ILs like [BMIM][BF₄] achieve >66 g/L at elevated temperatures (333 K) . However, methyltrioctylammonium [TFSI]⁻ serves as an ideal supporting electrolyte in nonpolar solvents (e.g., toluene) due to its high solubility and wide electrochemical window (3.7 V) .

Hydrophobicity and Water Interactions

Methyltrioctylammonium [TFSI]⁻ exhibits lower water solubility than shorter-chain ammonium ILs like butyltrimethylammonium [TFSI]⁻ ([N₄₁₁₁][TFSI]) . Thermodynamic studies show its mutual solubility with water is governed by weak hydrogen bonding, contrasting with sulfonium-based ILs ([S₂₂₂][TFSI]), which have higher water affinity .

Structural and Interaction Effects

The ammonium cation’s long alkyl chains enhance hydrophobicity but reduce hydrogen-bonding strength compared to imidazolium cations. For example, 1-ethyl-3-methylimidazolium [TFSI]⁻ exhibits stronger cation-anion interactions via hydrogen bonding, leading to lower viscosities and higher conductivities .

Preparation Methods

Preparation of Bis(trifluoromethylsulfonyl)imide Quaternary Ammonium Salt

A key precursor in the synthesis is the bis(trifluoromethylsulfonyl)imide quaternary ammonium salt. According to a patent disclosure, this intermediate is prepared by reacting trifluoromethane halogenated sulfonyl compounds with liquid ammonia and an organic amine base in a nonpolar inert solvent. The process involves:

  • Mixing trifluoromethane halogenated sulfonyl (e.g., trifluoromethanesulfonyl chloride) with liquid ammonia and an organic amine alkali.
  • The reaction produces a mixture containing the bis(trifluoromethylsulfonyl)imide quaternary ammonium salt dissolved in a nonpolar inert solvent.
  • The solvent is reclaimed by distillation, yielding a solid bis(trifluoromethylsulfonyl)imide quaternary ammonium salt with purity exceeding 99%.
  • This intermediate can then be reacted with alkali metal oxides in aqueous solution to form bis(trifluoromethylsulfonyl)imide metal salts, which are further purified by vacuum drying and dehydration steps to obtain the final product with over 90% yield.

Table 1: Key Parameters in Bis(trifluoromethylsulfonyl)imide Quaternary Ammonium Salt Preparation

Parameter Description Typical Values/Conditions
Starting materials Trifluoromethane halogenated sulfonyl, liquid ammonia, organic amine alkali Trifluoromethanesulfonyl chloride, ammonia, tertiary amine
Solvent Nonpolar inert solvent Examples: hexane, toluene
Purification Distillation to reclaim solvent Reduced pressure distillation
Product purity Bis(trifluoromethylsulfonyl)imide salt >99%
Yield Overall yield of intermediate >90%

Ion Exchange to Form Methyltrioctylammonium bis(trifluoromethylsulfonyl)imide

The final ionic liquid is obtained by metathesis reaction between the bis(trifluoromethylsulfonyl)imide salt and methyltrioctylammonium halide (commonly chloride or bromide). The process involves:

  • Dissolving methyltrioctylammonium halide in an appropriate solvent (often water or polar organic solvents).
  • Adding the bis(trifluoromethylsulfonyl)imide salt (typically a lithium or sodium salt) to the solution.
  • The anion exchange occurs, precipitating out the halide salt (e.g., lithium chloride) which can be removed by filtration.
  • The filtrate contains methyltrioctylammonium bis(trifluoromethylsulfonyl)imide, which is then purified by vacuum drying to remove residual solvents and water.

This method benefits from simplicity and environmental friendliness, as no harsh reagents or byproducts are involved. The product typically achieves high purity suitable for electrochemical applications.

Alternative Synthetic Routes and Considerations

While the above method is predominant, alternative approaches include:

  • Direct synthesis from trifluoromethanesulfonyl fluoride derivatives: Reacting trifluoromethanesulfonyl fluoride with ammonia and methyltrioctylamine under controlled conditions to form the bis(trifluoromethylsulfonyl)imide anion directly paired with the quaternary ammonium cation. This method requires careful control of reaction parameters to avoid side reactions.
  • One-pot synthesis: Combining all reactants in a single vessel to streamline the process, though this may complicate purification.

Research Findings and Analytical Data

  • The purity of the bis(trifluoromethylsulfonyl)imide salts prepared by these methods consistently exceeds 99%, with yields above 90%, demonstrating high efficiency and reproducibility.
  • Vacuum drying and decompressed dehydration are critical to remove water and volatile impurities, ensuring the ionic liquid’s stability and performance.
  • The use of nonpolar inert solvents minimizes environmental pollution and facilitates solvent recovery, aligning with green chemistry principles.

Summary Table of Preparation Methods

Step Method Description Key Reagents/Conditions Purity (%) Yield (%) Notes
1. Intermediate synthesis Reaction of trifluoromethane halogenated sulfonyl + ammonia + organic amine in nonpolar solvent Trifluoromethanesulfonyl chloride, ammonia, tertiary amine, hexane/toluene >99 >90 Solvent reclaimed by distillation
2. Ion exchange/metathesis Reaction of bis(trifluoromethylsulfonyl)imide salt with methyltrioctylammonium halide Lithium/sodium bis(trifluoromethylsulfonyl)imide salt, methyltrioctylammonium chloride >99 High Removal of halide salt by filtration
Alternative direct synthesis Direct reaction of trifluoromethanesulfonyl fluoride derivatives with methyltrioctylamine Controlled conditions to avoid side reactions Variable Variable Less common, more complex purification

Q & A

Q. What are the standard methods for synthesizing and purifying MTOA-TFSI, and how is purity validated?

this compound is typically synthesized via metathesis reactions between methyltrioctylammonium chloride and lithium bis(trifluoromethylsulfonyl)imide. Purification involves repeated washing with deionized water to remove halide residues, followed by vacuum drying at elevated temperatures (60–80°C) to eliminate trace solvents. Purity (>99%) is validated using nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and ion chromatography to detect residual halides or unreacted precursors .

Q. How can researchers determine the solubility of this compound in mixed solvent systems?

Solubility in binary or ternary solvent mixtures (e.g., ethanol + methyl acetate) is quantified using volumetric or gravimetric methods. For example, excess molar volumes (VEV^E) and isentropic compressibility are measured with vibrating-tube densimeters and ultrasonic velocimeters at controlled temperatures (298.15–313.15 K). These experiments reveal synergistic interactions between this compound and solvents like ethanol, which exhibit negative VEV^E values due to hydrogen bonding and charge delocalization .

Q. What analytical techniques are critical for characterizing this compound’s physicochemical properties?

Key techniques include:

  • Viscosity : Measured using rotational viscometers at 25°C (reported range: 530–713 mPa·s) .
  • Density : Determined via pycnometry or oscillating U-tube densimeters (1.111–1.15 g/cm³ at 25°C) .
  • Electrochemical stability : Cyclic voltammetry (CV) in acetonitrile or propylene carbonate to determine the electrochemical window (ECW ≈ 4.7 V) .

Advanced Research Questions

Q. How can thermodynamic models like the CPA equation of state predict this compound’s phase behavior in complex mixtures?

The Cubic-Plus-Association (CPA) equation is parameterized using experimental vapor pressure and liquid density data. For ionic liquids (ILs) like this compound, association terms account for ion-pair interactions, while cross-association parameters model IL-solvent hydrogen bonding. This approach successfully predicts ternary phase equilibria (e.g., this compound + ethanol + methyl acetate) with deviations <5% from experimental data .

Q. What mechanisms govern this compound’s electrochemical stability in energy storage devices?

this compound’s high anodic stability (up to 4.7 V vs. Li/Li⁺) arises from the inertness of the bis(trifluoromethylsulfonyl)imide (TFSI⁻) anion and the steric shielding of the methyltrioctylammonium cation. In lithium-ion batteries, CV and electrochemical impedance spectroscopy (EIS) are used to assess interfacial stability with electrodes. Degradation pathways, such as anion oxidation or cation decomposition, are identified via post-mortem X-ray photoelectron spectroscopy (XPS) .

Q. How does this compound facilitate metal ion extraction in hydrometallurgical applications?

this compound acts as a hydrophobic ionic liquid solvent in liquid-liquid extraction. Coordination studies using UV-Vis spectroscopy and extended X-ray absorption fine structure (EXAFS) reveal that TFSI⁻ anions participate in ion-pairing with metal cations (e.g., Cu²⁺, Co²⁺), while the ammonium cation stabilizes the complex. Extraction efficiency is optimized by adjusting pH, temperature, and aqueous/organic phase ratios .

Q. What are the degradation pathways of this compound under prolonged thermal or electrochemical stress?

Accelerated aging studies (e.g., 80°C for 1000 hours) combined with gas chromatography-mass spectrometry (GC-MS) identify volatile decomposition products like trifluoromethanesulfonic acid. Electrochemical degradation under high-voltage cycling generates fluorinated byproducts, detectable via Fourier-transform infrared spectroscopy (FTIR). Stabilizers like vinylene carbonate are often added to mitigate decomposition .

Methodological Notes

  • Data Contradictions : Reported density values vary between 1.111 and 1.15 g/cm³ due to batch-dependent impurities or measurement techniques. Always cross-validate with independent methods (e.g., NMR for purity, ion chromatography for halides) .
  • Safety Protocols : this compound requires handling in fume hoods with nitrile gloves. Degraded samples must be neutralized with aqueous bicarbonate before disposal .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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MTOA-TFSI

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.